4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C21H14Cl2FN3O2S and a molecular weight of 462.333 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, typically starting with the preparation of 4-fluoroaniline. This is followed by the formation of the carbothioyl and carbohydrazonoyl intermediates, which are then reacted with phenyl 2,4-dichlorobenzoate under controlled conditions .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Limited use in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl benzoate: Lacks the dichloro substitution on the benzoate ring.
Uniqueness
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized research applications where other similar compounds may not be as effective .
Properties
CAS No. |
769142-82-7 |
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Molecular Formula |
C21H14Cl2FN3O2S |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H14Cl2FN3O2S/c22-14-3-10-18(19(23)11-14)20(28)29-17-8-1-13(2-9-17)12-25-27-21(30)26-16-6-4-15(24)5-7-16/h1-12H,(H2,26,27,30)/b25-12+ |
InChI Key |
JFLRSJXQKVGBPO-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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